REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[C:14]([C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=4[CH:21]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:4]([N+:22]([O-])=O)[CH:3]=1.P(OCC)(OCC)(OCC)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:21]([NH:22][C:4]=2[CH:3]=1)=[C:20]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=[C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=31
|
Name
|
9-(4-bromo-2-nitrophenyl)phenanthrene
|
Quantity
|
26.36 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1)[N+](=O)[O-]
|
Name
|
triethyl phosphate
|
Quantity
|
84.84 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 160° C. to 165° C. for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the remaining triethyl phosphate was removed by vacuum distillation
|
Type
|
ADDITION
|
Details
|
The resultant product was diluted with a mixed solvent of MeOH
|
Type
|
FILTRATION
|
Details
|
H2O=1:1, and the produced solid was filtered
|
Type
|
WASH
|
Details
|
The obtained solid was washed with a mixed solvent of MeOH
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column (petroleum ether:methylene chloride=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C3=C4C(=C5C(=C3NC2C1)C=CC=C5)C=CC=C4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.96 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |